
2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide is an organic compound with a complex structure that includes a chlorophenoxy group, a pyridine ring, and a sulfanylethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 2-mercaptoethylamine and pyridine-2-carboxaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
- 2-(4-fluorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
- 2-(4-methylphenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more effective in certain applications compared to its analogs.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-12-4-6-13(7-5-12)20-11-14(19)17-9-10-21-15-3-1-2-8-18-15/h1-8H,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIRCUBULNPEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4970580.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4970581.png)
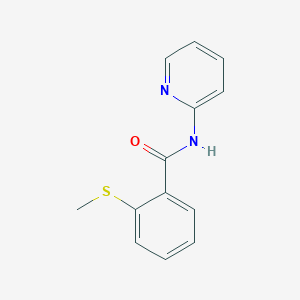
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4970602.png)
![6,13-BIS(4-PHENOXYPHENYL)-6,13-DIAZATETRACYCLO[6.6.2.0?,(1)?.0(1)(1),(1)?]HEXADECA-1,3,8(16),9,11(15)-PENTAENE-5,7,12,14-TETRONE](/img/structure/B4970606.png)
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4970611.png)
![DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B4970629.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4970641.png)
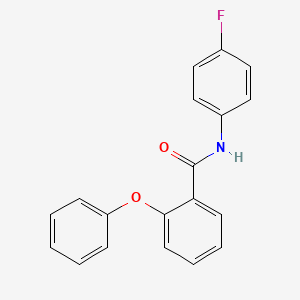
![2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4970655.png)
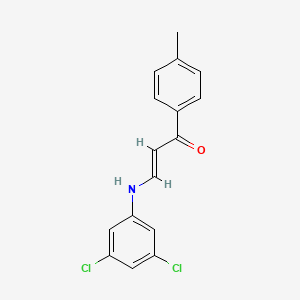
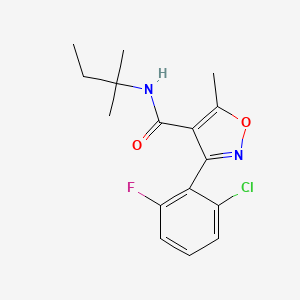
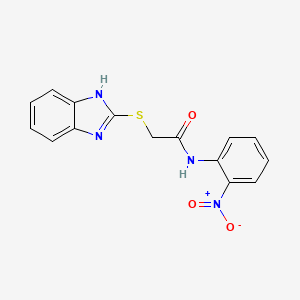
![1-(3-Methylcyclohexyl)-4-[(2-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B4970676.png)
